N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with both dimethylamino and trifluoromethoxy functional groups, making it a valuable subject for studies in organic chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(dimethylamino)phenethylamine with oxalyl chloride to form the corresponding oxalamide intermediate. This intermediate is then reacted with 4-(trifluoromethoxy)aniline under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as solvent extraction, recrystallization, and purification using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the trifluoromethoxy group can enhance the compound’s stability and bioavailability. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate neurotransmitter activity and enzyme function.
Comparison with Similar Compounds
Similar Compounds
N1-(4-(dimethylamino)phenethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N1-(4-(dimethylamino)phenethyl)-N2-(4-chlorophenyl)oxalamide: Contains a chlorophenyl group, which alters its chemical properties.
Uniqueness
N1-(4-(dimethylamino)phenethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This makes it more stable and potentially more effective in certain applications compared to its analogs.
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O3/c1-25(2)15-7-3-13(4-8-15)11-12-23-17(26)18(27)24-14-5-9-16(10-6-14)28-19(20,21)22/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZRGAOXFQMTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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